molecular formula C6H9ClN4O B12127715 4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 13882-55-8

4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B12127715
CAS No.: 13882-55-8
M. Wt: 188.61 g/mol
InChI Key: GPZJPODLTKLYNX-UHFFFAOYSA-N
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Description

4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. It is known for its applications in various fields, including agriculture and pharmaceuticals. The compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with dimethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve heating the mixture to a temperature of around 40°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

13882-55-8

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H9ClN4O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3

InChI Key

GPZJPODLTKLYNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)OC

Origin of Product

United States

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